Welcome to the BenchChem Online Store!
molecular formula C9H12ClN5O2 B8315951 4-(2-Amino-6-chloro-4-pyrimidinyl)-3-morpholinecarboxamide CAS No. 1227911-68-3

4-(2-Amino-6-chloro-4-pyrimidinyl)-3-morpholinecarboxamide

Cat. No. B8315951
M. Wt: 257.68 g/mol
InChI Key: WXLYBJULCRYWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08697685B2

Procedure details

A mixture of 3-morpholinecarboxamide (830 mg, 3.40 mmol), 2-amino-4,6-dichloropyrimidine (502 mg, 3.06 mmol), and Hunig's base (1.6 mL, 9.16 mmol) in CH3CN (12 mL) was stirred at 100° C. in a sealed tube for 40 hours. The mixture was diluted with EtOAc (100 mL), and washed with saturated aqueous NaHCO3 (2×50 mL) and brine (50 mL). The combined aqueous phases were further extracted with CH2Cl2 (3×50 mL) and EtOAc (3×50 mL). All of the organic phases were combined, dried (Na2SO4), filtered, and concentrated in vacuo. The residue was purified by silica gel chromatography (34 g SiO2, CH2Cl2 to 90/10/1 CH2Cl2/CH3OH/NH4OH gradient) to give the title compound (394 mg) as a white solid. LC-MS (ES) m/z=258, 260 [M+H]+.
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
502 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH:2]1[C:7]([NH2:9])=[O:8].[NH2:10][C:11]1[N:16]=[C:15](Cl)[CH:14]=[C:13]([Cl:18])[N:12]=1.CCN(C(C)C)C(C)C>CC#N.CCOC(C)=O>[NH2:10][C:11]1[N:16]=[C:15]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH:2]2[C:7]([NH2:9])=[O:8])[CH:14]=[C:13]([Cl:18])[N:12]=1

Inputs

Step One
Name
Quantity
830 mg
Type
reactant
Smiles
N1C(COCC1)C(=O)N
Name
Quantity
502 mg
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
1.6 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
12 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. in a sealed tube for 40 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (2×50 mL) and brine (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous phases were further extracted with CH2Cl2 (3×50 mL) and EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (34 g SiO2, CH2Cl2 to 90/10/1 CH2Cl2/CH3OH/NH4OH gradient)

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
NC1=NC(=CC(=N1)N1C(COCC1)C(=O)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 394 mg
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.